molecular formula C18H28N6O2 B2420378 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 1171582-16-3

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

Cat. No. B2420378
CAS RN: 1171582-16-3
M. Wt: 360.462
InChI Key: LBMMVRNGBIYXTE-UHFFFAOYSA-N
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Description

“N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often found in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure with nitrogen atoms at positions 1 and 2 of the pyrazole ring and positions 4 and 7 of the pyrimidine ring .

Scientific Research Applications

Cancer Therapy Applications

Research has demonstrated that derivatives of pyrazolopyrimidines, including compounds structurally related to N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide, are being investigated for their potential as cancer therapeutics. For instance, the discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase highlights the importance of such compounds in cancer research due to mTOR's central role in cell growth, metabolism, and angiogenesis (Nowak et al., 2009). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting a potential for dual therapeutic effects (Rahmouni et al., 2016).

Antimicrobial Activity

Certain derivatives of pyrazolopyrimidines exhibit promising antimicrobial properties. A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents also indicates their potential in antimicrobial applications, showcasing the versatility of these compounds in addressing various pathogenic challenges (Rahmouni et al., 2016).

Inhibition of Biochemical Pathways

Research into the pharmacological effects of pyrazolopyrimidine derivatives extends to the inhibition of specific enzymes and biochemical pathways. The study of pyrazinamide and its derivatives on the inhibition of ethylene biosynthesis by inhibiting ACC oxidase in plants is a testament to the compound's utility beyond human health, potentially reducing postharvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017).

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses, particularly in medicinal chemistry given the known biological activity of many pyrazolo[3,4-d]pyrimidines .

properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-12-9-23(10-13(2)26-12)15-14-8-22-24(16(14)21-11-20-15)7-6-19-17(25)18(3,4)5/h8,11-13H,6-7,9-10H2,1-5H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMVRNGBIYXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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